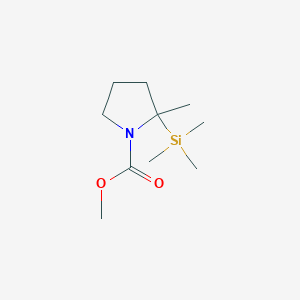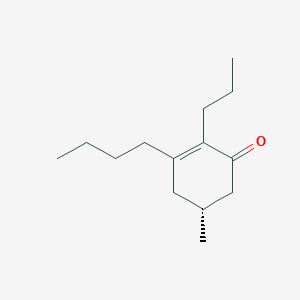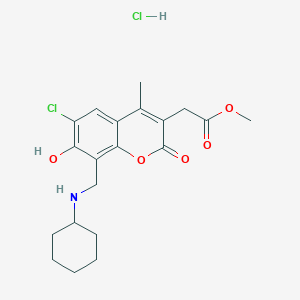
C20H25Cl2NO5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C20H25Cl2NO5 Amlodipine . It is a widely used medication primarily prescribed for the treatment of hypertension (high blood pressure) and angina (chest pain).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Amlodipine can be synthesized through a multi-step process involving the following key steps:
Formation of the dihydropyridine ring: This involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate and ammonia to form the dihydropyridine ring.
Esterification: The resulting compound is then esterified with methanol and ethanol to form the final product, amlodipine.
Industrial Production Methods
In industrial settings, the production of amlodipine involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Amlodipine undergoes several types of chemical reactions, including:
Oxidation: Amlodipine can be oxidized to form its corresponding pyridine derivative.
Reduction: The nitro group in amlodipine can be reduced to an amine group.
Substitution: Various substitution reactions can occur at the aromatic ring or the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated amlodipine derivatives.
Applications De Recherche Scientifique
Amlodipine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in the study of calcium channel blockers and their interactions with other molecules.
Biology: Investigated for its effects on cellular calcium channels and its potential role in modulating cellular functions.
Medicine: Extensively studied for its therapeutic effects in treating hypertension and angina, as well as its potential benefits in other cardiovascular conditions.
Mécanisme D'action
Amlodipine exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in the vascular smooth muscle and cardiac muscle. This leads to the relaxation of the blood vessels, resulting in a decrease in peripheral vascular resistance and blood pressure. The molecular targets of amlodipine include the alpha-1 subunit of the L-type calcium channels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used for similar indications.
Felodipine: Similar to amlodipine but with a different pharmacokinetic profile.
Isradipine: Another calcium channel blocker with similar therapeutic uses.
Uniqueness
Amlodipine is unique among its class due to its long half-life, allowing for once-daily dosing, which improves patient compliance. Additionally, it has a favorable side effect profile and is well-tolerated by most patients .
Propriétés
Formule moléculaire |
C20H25Cl2NO5 |
|---|---|
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
methyl 2-[6-chloro-8-[(cyclohexylamino)methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C20H24ClNO5.ClH/c1-11-13-8-16(21)18(24)15(10-22-12-6-4-3-5-7-12)19(13)27-20(25)14(11)9-17(23)26-2;/h8,12,22,24H,3-7,9-10H2,1-2H3;1H |
Clé InChI |
JRZQRHNZVFGWEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CNC3CCCCC3)CC(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


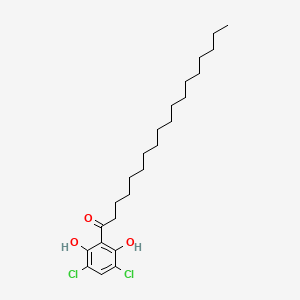
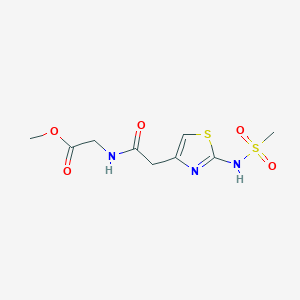
![N-(3-((4-isopropylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12619639.png)
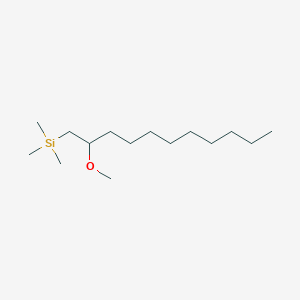
![5,11-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B12619652.png)
![N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium](/img/structure/B12619658.png)
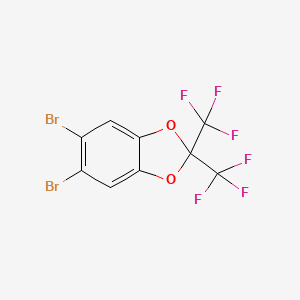
![1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12619671.png)
![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B12619675.png)
![2-[2-(2,4-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B12619677.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide](/img/structure/B12619684.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B12619687.png)
